molecular formula C15H19Cl B14198830 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene CAS No. 919301-27-2

2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Katalognummer: B14198830
CAS-Nummer: 919301-27-2
Molekulargewicht: 234.76 g/mol
InChI-Schlüssel: BWDAQAPUXLALAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with a complex structure that includes a chloroethylidene group and a tetramethyl-substituted indene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a tetramethylindene precursor with a chloroethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloroethylidene group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl-substituted indene

    Substitution: Amino or thio-substituted indene derivatives

Wissenschaftliche Forschungsanwendungen

2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethylidene group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the chloroethylidene group, making it less reactive in certain types of chemical reactions.

    2-(1-Bromoethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

    2-(1-Ethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness

The presence of the chloroethylidene group in 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene imparts unique reactivity, making it a valuable compound for various chemical transformations and applications. Its ability to undergo nucleophilic substitution and other reactions makes it a versatile building block in organic synthesis.

Eigenschaften

CAS-Nummer

919301-27-2

Molekularformel

C15H19Cl

Molekulargewicht

234.76 g/mol

IUPAC-Name

2-(1-chloroethylidene)-1,1,3,3-tetramethylindene

InChI

InChI=1S/C15H19Cl/c1-10(16)13-14(2,3)11-8-6-7-9-12(11)15(13,4)5/h6-9H,1-5H3

InChI-Schlüssel

BWDAQAPUXLALAG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.